1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one

CAS No.: 2097978-21-5

Cat. No.: VC3119810

Molecular Formula: C11H13FN2O2

Molecular Weight: 224.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097978-21-5 |

|---|---|

| Molecular Formula | C11H13FN2O2 |

| Molecular Weight | 224.23 g/mol |

| IUPAC Name | 1-(3-aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethanone |

| Standard InChI | InChI=1S/C11H13FN2O2/c12-8-1-3-10(4-2-8)16-7-11(15)14-5-9(13)6-14/h1-4,9H,5-7,13H2 |

| Standard InChI Key | KYPYLHRAORZVMU-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)COC2=CC=C(C=C2)F)N |

| Canonical SMILES | C1C(CN1C(=O)COC2=CC=C(C=C2)F)N |

Introduction

Chemical Identity and Structure

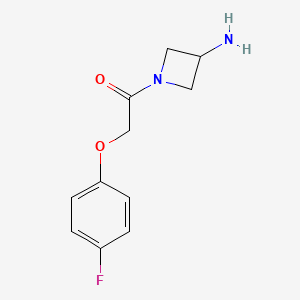

1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one features a four-membered azetidine ring with an amino group at the 3-position and an ethanone linker connecting to a 4-fluorophenoxy moiety. This structural arrangement creates a molecule with distinct spatial orientation and potential for specific biological interactions. The compound is registered with CAS number 2097978-21-5 and represents an important class of azetidine derivatives being explored in contemporary medicinal chemistry .

The structural components of this molecule can be broken down as follows:

-

A central azetidine ring (four-membered nitrogen-containing heterocycle)

-

A primary amine (-NH₂) substituent at the 3-position of the azetidine ring

-

A carbonyl group forming part of the ethanone linker

-

A 4-fluorophenoxy group attached via the ethanone linker

Structural Data Table

| Parameter | Value |

|---|---|

| Chemical Name | 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one |

| CAS Registry Number | 2097978-21-5 |

| Molecular Formula | C₁₁H₁₃FN₂O₂ |

| Structural Classification | Azetidine derivative, Fluorinated aromatic compound |

| Key Functional Groups | Azetidine ring, Primary amine, Carbonyl, Ether linkage, Fluorophenyl |

Physicochemical Properties and Characteristics

Though specific experimental data for 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one is limited in the literature, its properties can be reasonably inferred based on structurally related compounds and general principles of organic chemistry. The azetidine core typically contributes to a molecule's basicity due to the nitrogen atom, while the fluorine substituent on the phenyl ring enhances metabolic stability and modifies the electronic properties of the aromatic system .

Estimated Physicochemical Properties

| Property | Estimated Value/Characteristic | Basis for Estimation |

|---|---|---|

| Physical State | Crystalline solid | Based on similar azetidine derivatives |

| Solubility | Moderately soluble in polar organic solvents; limited water solubility | Inferred from related fluorinated compounds |

| Log P | ~1.8-2.5 | Estimated based on similar structures with azetidine and fluorophenyl groups |

| Hydrogen Bond Donors | 2 (from primary amine) | Structural analysis |

| Hydrogen Bond Acceptors | 4 (from carbonyl, ether, amine, and fluorine) | Structural analysis |

| pKa | ~7-8 for the primary amine | Comparable to related azetidine compounds |

The fluorine substituent in the 4-position of the phenoxy group likely contributes to enhanced metabolic stability compared to non-fluorinated analogues. This feature is particularly valuable in medicinal chemistry, as fluorination is a common strategy to improve a compound's resistance to metabolic degradation while maintaining similar steric properties to the non-fluorinated counterpart .

Synthesis Methodologies

The synthesis of 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one would typically involve several key steps, beginning with appropriately protected azetidine derivatives. Based on synthetic approaches to similar compounds, the following general methodology can be proposed.

Proposed Synthetic Route

-

Starting Material Preparation: Beginning with a suitably protected 3-aminoazetidine

-

Acylation Reaction: Formation of the ethanone linkage through reaction with an activated carboxylic acid derivative

-

Introduction of Fluorophenoxy Group: Incorporation of the 4-fluorophenoxy moiety through appropriate coupling conditions

-

Deprotection: Removal of protecting groups to reveal the primary amine

Key Synthetic Considerations Table

| Synthetic Step | Reagents/Conditions | Considerations |

|---|---|---|

| Protection of 3-aminoazetidine | Boc₂O, TEA, DCM | Selective protection of primary amine |

| Acylation | Bromoacetyl bromide, base, 0°C | Temperature control to prevent side reactions |

| Etherification | 4-Fluorophenol, K₂CO₃, acetone | Nucleophilic substitution to introduce fluorophenoxy group |

| Deprotection | TFA/DCM or HCl/dioxane | Controlled conditions to prevent decomposition |

Similar synthetic procedures have been documented for related compounds featuring azetidine rings coupled with various functional groups. For instance, the preparation of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide involves coupling reactions and protective group strategies that could be adapted for the synthesis of our target compound .

Structural Analogues and Comparative Analysis

The structural features of 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one place it within a broader family of bioactive molecules containing azetidine rings and fluorinated aromatic components. Comparison with analogous compounds provides insights into potential biological activities and structure-activity relationships.

Comparative Analysis with Structural Analogues

The presence of the 4-fluorophenoxy group in our target compound likely contributes to specific binding interactions with potential biological targets. The fluorine atom can engage in hydrogen bonding and dipole-dipole interactions while also influencing the electronic properties of the phenyl ring. These characteristics may enhance binding affinity and specificity for certain receptors or enzymes .

| Structural Feature | Potential Contribution to Biological Activity |

|---|---|

| Azetidine Ring | Conformational constraint; specific binding interactions with target proteins |

| Primary Amine at 3-Position | Hydrogen bond donor; potential for salt bridge formation with acidic residues |

| Carbonyl Linker | Hydrogen bond acceptor; influences molecular rigidity |

| 4-Fluorophenoxy Group | Enhanced metabolic stability; potential π-stacking interactions; electronic effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume